

# Preclinical Profile of ALV2: A Selective Helios Degrader for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ALV2      |           |
| Cat. No.:            | B10827672 | Get Quote |

#### For Immediate Release

BOSTON, MA – Preclinical research unveils **ALV2**, a novel small molecule designed to selectively induce the degradation of the transcription factor Helios (IKZF2). Developed as a potential immunotherapeutic agent, **ALV2** operates by hijacking the body's natural protein disposal system to eliminate a key protein involved in maintaining the suppressive function of regulatory T cells (Tregs). This targeted protein degradation approach offers a promising new strategy to enhance anti-tumor immunity.

**ALV2** is a derivative of a medicinal chemistry program that also yielded ALV1, a compound capable of degrading both Helios and the related Ikaros family protein, Ikaros (IKZF1). In contrast, **ALV2** demonstrates preferential degradation of Helios, a characteristic that could offer a more targeted immunomodulatory effect.[1] The mechanism of action for **ALV2** involves recruiting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to Helios, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

# Quantitative In Vitro and In Vivo Findings

Preclinical evaluation of **ALV2** has demonstrated its potent and selective activity in both cellular and animal models.

# **In Vitro Degradation Profile**



In Jurkat cells, a human T lymphocyte cell line, **ALV2** preferentially induced the degradation of Helios over Ikaros.[1] This selectivity was further confirmed in primary human T cells. Proteome-wide analysis in human Tregs revealed that **ALV2** primarily promotes the degradation of Helios and its close homolog Eos (IKZF4), with minimal off-target effects.[1]

| Compound     | Target Proteins<br>Degraded                                       | Cell Type           | Key Findings                               |
|--------------|-------------------------------------------------------------------|---------------------|--------------------------------------------|
| ALV2         | Helios (IKZF2), Eos<br>(IKZF4)                                    | Jurkat, Human Tregs | Preferential degradation of Helios/Eos.[1] |
| ALV1         | Ikaros (IKZF1), Helios<br>(IKZF2), Aiolos<br>(IKZF3), Eos (IKZF4) | Jurkat, Human Tregs | Pan-Ikaros family degradation activity.[1] |
| Lenalidomide | Ikaros (IKZF1)                                                    | -                   | Selective for Ikaros degradation.[1]       |
| CC-885       | Ikaros (IKZF1),<br>GSPT1                                          | -                   | Degrades both Ikaros<br>and GSPT1.[1]      |

# **In Vivo Activity**

The in vivo efficacy of **ALV2** was assessed in a humanized CrbnI391V/I391V knock-in mouse model, which permits the study of imide-induced protein degradation. Administration of **ALV2** to these mice resulted in the selective degradation of Helios in splenic CD4+ FoxP3+ Tregs, without significantly affecting Ikaros levels.[1] This finding confirms that **ALV2** can achieve its intended selective protein degradation in a living organism.

# **Experimental Protocols**

The preclinical evaluation of **ALV2** involved a series of key experiments to determine its mechanism of action, selectivity, and efficacy.

### **Immunoblotting**

Objective: To visually confirm the degradation of target proteins.



Method: Jurkat cells were treated with ALV1, ALV2, or control compounds. Cell lysates were
then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The
membrane was probed with specific antibodies against Ikaros, Helios, and GSPT1 to detect
the levels of these proteins. Co-administration with the proteasome inhibitor carfilzomib was
used to confirm that the degradation was proteasome-dependent.[1]

### **Multiplexed Mass Spectrometry-based Proteomics**

- Objective: To globally assess the selectivity of ALV1 and ALV2 across the entire proteome.
- Method: Jurkat cells or human Tregs were treated with the compounds for 4 hours. Following treatment, cells were lysed, and proteins were digested into peptides. The peptides were then labeled with tandem mass tags for multiplexed analysis and analyzed by mass spectrometry to quantify changes in protein abundance across approximately 7,900 proteins.
   [1]

### In Vivo Mouse Studies

- Objective: To evaluate the ability of **ALV2** to selectively degrade Helios in a living organism.
- Method:CrbnI391V/I391V mice were administered ALV2 or a vehicle control. After the
  treatment period, spleens were harvested, and single-cell suspensions were prepared.
   Splenic CD4+ FoxP3+ Tregs were analyzed by flow cytometry to measure the levels of
  Helios and Ikaros.[1]

# Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams depict the signaling pathway of **ALV2**-induced degradation and the general experimental workflow.





Click to download full resolution via product page

Caption: Mechanism of ALV2-induced Helios degradation.





Click to download full resolution via product page

Caption: Experimental workflow for **ALV2** preclinical research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of ALV2: A Selective Helios Degrader for Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827672#preclinical-research-and-findings-on-alv2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com